molecular formula C8H9NO B15104245 3-(Methylimino-methyl)-phenol

3-(Methylimino-methyl)-phenol

Cat. No.: B15104245
M. Wt: 135.16 g/mol
InChI Key: XTIWTJKURXBPMT-UHFFFAOYSA-N
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Description

3-(Methylimino-methyl)-phenol is an organic compound that features a phenol group substituted with a methylimino-methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Methylimino-methyl)-phenol can be achieved through several methods. One common approach involves the methylation of aniline derivatives using methanol in the presence of a catalyst such as cyclometalated ruthenium complexes . This method proceeds under mild conditions (60°C) and uses sodium hydroxide as a base.

Another method involves the reaction of 2-chlorobenzonitrile with cyclopentylmagnesium bromide, followed by bromination and subsequent reaction with methylamine to yield the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Methylimino-methyl)-phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the imino group to an amine group.

    Substitution: The phenol group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Amino derivatives of the original compound.

    Substitution: Halogenated or nitrated phenolic compounds.

Scientific Research Applications

3-(Methylimino-methyl)-phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Methylimino-methyl)-phenol involves its interaction with various molecular targets and pathways. For instance, it can undergo photoisomerization, where light-induced changes in its structure lead to different isomeric forms . This process can affect its reactivity and interaction with biological molecules.

Comparison with Similar Compounds

3-(Methylimino-methyl)-phenol can be compared to other similar compounds such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique chemical structure allows it to undergo a range of reactions, making it a valuable building block in organic synthesis and a subject of interest in biological and medicinal research.

Properties

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

3-(methyliminomethyl)phenol

InChI

InChI=1S/C8H9NO/c1-9-6-7-3-2-4-8(10)5-7/h2-6,10H,1H3

InChI Key

XTIWTJKURXBPMT-UHFFFAOYSA-N

Canonical SMILES

CN=CC1=CC(=CC=C1)O

Origin of Product

United States

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